4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID
Overview
Description
4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound belonging to the family of benzoic acids This compound is characterized by its unique structure, which includes a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-[(2-methylpropyl)carbamoyl]acetamide under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoic Acid: A simpler compound with a similar core structure but lacking the additional functional groups.
Salicylic Acid: Contains a hydroxyl group in addition to the carboxylic acid group, used in pharmaceuticals and cosmetics.
Aminobenzoic Acids: Compounds with amino groups attached to the benzoic acid core, used in various chemical and pharmaceutical applications.
Uniqueness: 4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
4-[(E)-[[3-(2-methylpropylamino)-3-oxopropanoyl]hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)8-16-13(19)7-14(20)18-17-9-11-3-5-12(6-4-11)15(21)22/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,18,20)(H,21,22)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXOJNYWIKJNIA-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)NN=CC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)CC(=O)N/N=C/C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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